1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-aminehydrochloride
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Overview
Description
1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H10BrClF2N. . This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2,6-difluorobenzene, which is commercially available or can be synthesized from 2,6-difluorobenzene through bromination.
Cyclopropanation: The next step involves the cyclopropanation of 4-bromo-2,6-difluorobenzene using a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent.
Amination: The resulting cyclopropane derivative is then subjected to amination using ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanamines, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluorophenyl isocyanate: This compound shares the same phenyl ring substitution pattern but has an isocyanate group instead of a cyclopropane ring.
1-(4-Bromo-2,6-difluorophenyl)ethanone: This compound has a similar phenyl ring substitution but features an ethanone group instead of a cyclopropane ring.
Uniqueness
1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H9BrClF2N |
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Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-5-3-6(11)8(7(12)4-5)9(13)1-2-9;/h3-4H,1-2,13H2;1H |
InChI Key |
SPADSNZGLDBGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2F)Br)F)N.Cl |
Origin of Product |
United States |
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